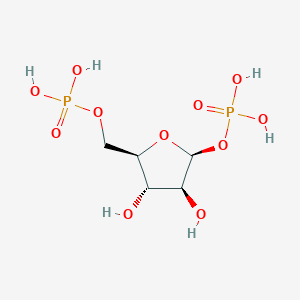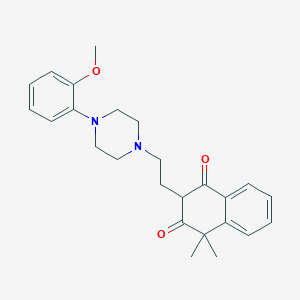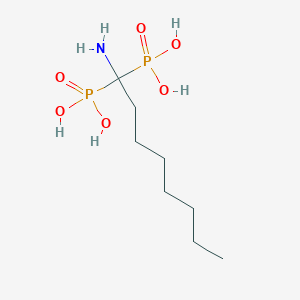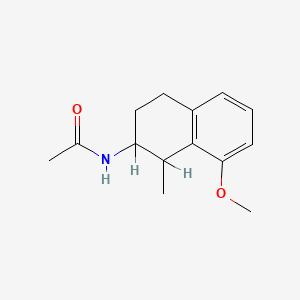
1-Methyl-8-methoxy-2-acetamidotetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AH 036 is a melatonin agonist.
Wissenschaftliche Forschungsanwendungen
Melatonin-like Agents : A study by Copinga et al. (1993) found that compounds like 2-acetamido-8-methoxytetralin showed moderate affinity and potency at the melatonin receptor. This suggests their potential as pharmacological tools to characterize melatonin receptors and understand melatonin's action (Copinga et al., 1993).
Conformational Analysis for SAR Studies : Another study by Jansen et al. (1993) examined the conformational properties of melatonin and two agonists, including 8-methoxy-2-acetamidotetralin. This was a starting point for Structure-Activity Relationship (SAR) studies, contributing to the understanding of how molecular conformations affect biological activity (Jansen et al., 1993).
Antibacterial Activity of Zinc Complexes : A study by Chohan et al. (2003) on zinc complexes of benzothiazole-derived Schiff bases, which includes 2-acetamidobenzaldehyde derivatives, demonstrated notable antibacterial properties against pathogenic strains. This suggests a potential application in developing antibacterial agents (Chohan et al., 2003).
Pharmacology of alpha-Adrenergic Agents : Demarinis et al. (1982) researched 2-aminotetralins as alpha 1-agonists, indicating that substitution on the aminotetralin ring, including methoxy groups, significantly affects pharmacological activity. This research aids in understanding and developing compounds targeting alpha-adrenergic receptors (Demarinis et al., 1982).
Potential in Osteoarthritis Treatment : A recent study by Inagaki et al. (2022) identified a compound, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, which showed potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints. This opens avenues for developing new treatments for osteoarthritis (Inagaki et al., 2022).
Eigenschaften
CAS-Nummer |
68316-05-2 |
|---|---|
Produktname |
1-Methyl-8-methoxy-2-acetamidotetralin |
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-(8-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C14H19NO2/c1-9-12(15-10(2)16)8-7-11-5-4-6-13(17-3)14(9)11/h4-6,9,12H,7-8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
WBCQYERBTIPLPF-UHFFFAOYSA-N |
SMILES |
CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C |
Kanonische SMILES |
CC1C(CCC2=C1C(=CC=C2)OC)NC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-methyl-8-methoxy-2-acetamidotetralin AH 036 AH-036 AH036 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




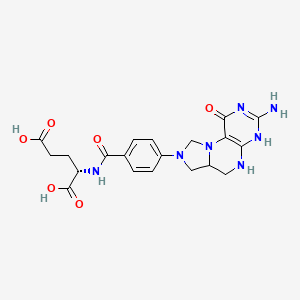
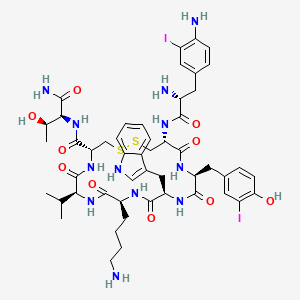

![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)
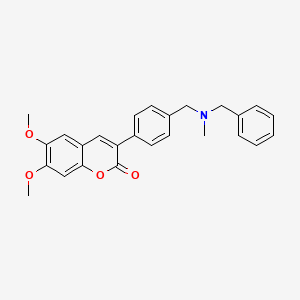
![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)
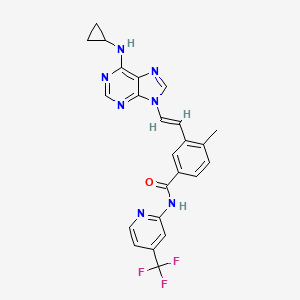
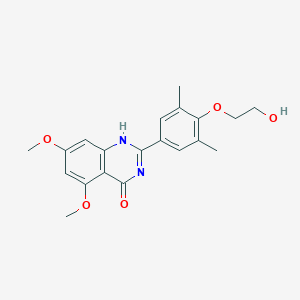

![2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol](/img/structure/B1665594.png)
